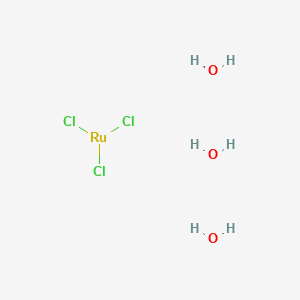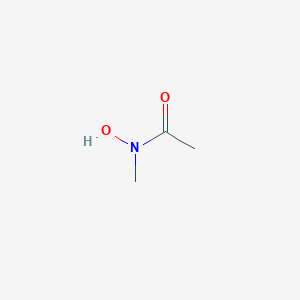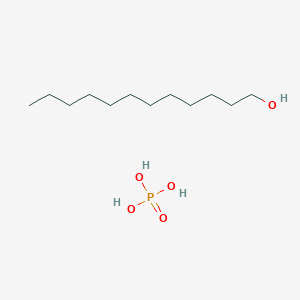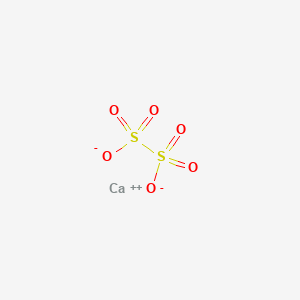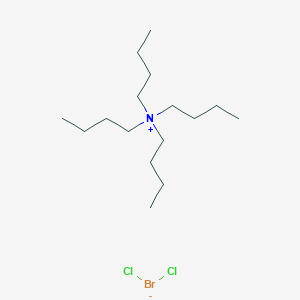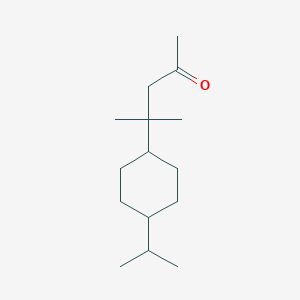
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one, also known as IPPH, is a synthetic compound belonging to the class of cathinones. Cathinones are a group of synthetic compounds that are structurally similar to amphetamines and have stimulating effects on the central nervous system. IPPH is a relatively new compound that has gained attention in the scientific community due to its potential as a research chemical.
Mechanism of Action
The exact mechanism of action of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is not yet fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, motivation, and mood. By increasing their levels, 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is thought to enhance cognitive function and improve focus and concentration.
Biochemical and Physiological Effects:
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one has been shown to have stimulating effects on the central nervous system. It increases alertness, energy, and focus, and can also cause feelings of euphoria. The compound has been found to have a low potential for abuse and addiction, making it a promising alternative to other stimulants.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one in laboratory experiments is its relative safety and low potential for abuse. The compound has been found to have minimal side effects and is not known to be toxic at therapeutic doses. However, one limitation of using 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is its limited availability and high cost. The compound is not yet widely available and can be expensive to obtain.
Future Directions
There are several potential future directions for research on 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Further studies are needed to investigate its efficacy and safety in these applications. Another area of research could be the development of new synthetic compounds based on the structure of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one, with improved therapeutic properties and fewer side effects. Additionally, more studies are needed to fully understand the mechanism of action of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one and its effects on the brain and body.
Synthesis Methods
The synthesis of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one involves the reaction of 4-methylpentan-2-one with cyclohexylamine and isopropylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis method of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one has been used as a research chemical in various scientific studies. It has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one has also been studied for its effects on cognitive function and memory enhancement. The compound has shown promising results in these studies, indicating its potential as a therapeutic agent.
properties
CAS RN |
10534-37-9 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one |
InChI |
InChI=1S/C15H28O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11,13-14H,6-10H2,1-5H3 |
InChI Key |
RLPJJOKZQQYRCM-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
Other CAS RN |
10534-37-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



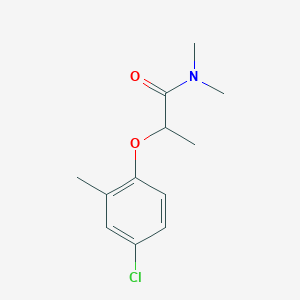
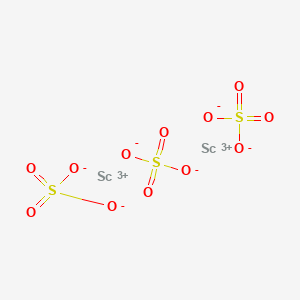
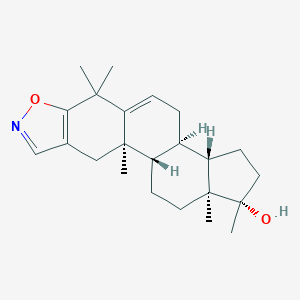
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
